An In-depth Technical Guide to 3-Chloro-4-fluorophenetole: Structure, Properties, and Synthetic Insights for Drug Development Professionals
An In-depth Technical Guide to 3-Chloro-4-fluorophenetole: Structure, Properties, and Synthetic Insights for Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-4-fluorophenetole, a halogenated aromatic ether with significant potential as a building block in modern medicinal chemistry. We will delve into its core chemical properties, structural features, and a logical, field-proven synthetic approach derived from its precursor, 3-Chloro-4-fluorophenol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Structure
3-Chloro-4-fluorophenetole is a derivative of its corresponding phenol, where the hydroxyl proton is replaced by an ethyl group. This seemingly simple modification significantly alters the compound's physicochemical properties, influencing its reactivity, solubility, and ultimately its utility in synthetic applications.
IUPAC Name: 1-Chloro-2-fluoro-4-ethoxybenzene Synonyms: 3-Chloro-4-fluorophenetole Molecular Formula: C₈H₈ClFO
Below is the 2D chemical structure of 3-Chloro-4-fluorophenetole, illustrating the spatial arrangement of its constituent atoms.
Caption: 2D Structure of 3-Chloro-4-fluorophenetole
Physicochemical and Spectroscopic Profile
Table 1: Comparison of Physicochemical Properties
| Property | 3-Chloro-4-fluorophenol | 3-Chloro-4-fluorophenetole (Predicted) | Rationale for Prediction |
| CAS Number | 2613-23-2[1][2] | Not assigned | Derivative compound |
| Molecular Weight | 146.55 g/mol [1] | 174.60 g/mol | Addition of a C₂H₅ group |
| Boiling Point | 104 °C @ 11 mmHg[3][4] | Higher than precursor | Increased molecular weight and size |
| Melting Point | 38-40 °C[4] | Lower than precursor | Loss of intermolecular hydrogen bonding |
| Solubility | Soluble in organic solvents | Higher solubility in nonpolar solvents | Increased lipophilicity |
| LogP | 2.38[3] | > 2.38 | Increased hydrophobicity |
Spectroscopic Characteristics (Predicted)
The spectroscopic data for 3-Chloro-4-fluorophenetole would be expected to show characteristic signals confirming the presence of the ethoxy group.
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¹H NMR: The spectrum would retain the aromatic proton signals, albeit with slight shifts due to the electronic effect of the ethoxy group. Crucially, new signals corresponding to the ethyl group would appear: a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).
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¹³C NMR: The aromatic carbon signals would be present, with the carbon attached to the oxygen showing a significant downfield shift. Two new signals for the ethyl group carbons would also be observed.
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IR Spectroscopy: The broad O-H stretching band of the phenol (around 3200-3600 cm⁻¹) would be absent. Instead, characteristic C-O-C stretching vibrations for the ether linkage would appear around 1250-1000 cm⁻¹.
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Mass Spectrometry: The molecular ion peak would be observed at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the presence of one chlorine atom.
Strategic Synthesis: The Williamson Ether Synthesis Approach
The most logical and widely applicable method for the preparation of 3-Chloro-4-fluorophenetole is the Williamson ether synthesis. This robust and reliable reaction involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol:
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Deprotonation: To a solution of 3-Chloro-4-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (1.1 - 1.5 eq.). Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and easily handled base for this transformation. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide. The progress of the deprotonation can be monitored by the cessation of effervescence if an acidic byproduct is formed, or assumed complete after a sufficient reaction time.
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Nucleophilic Attack: To the resulting phenoxide solution, add the ethylating agent (1.1 - 1.5 eq.) dropwise. Ethyl iodide or diethyl sulfate are excellent choices, with ethyl iodide often being more reactive. The reaction mixture is then heated, typically to the reflux temperature of the solvent, to facilitate the Sₙ2 reaction.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting phenol.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with water and brine to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-Chloro-4-fluorophenetole.
Applications in Drug Discovery and Development
The strategic placement of chlorine and fluorine atoms on the aromatic ring of 3-Chloro-4-fluorophenetole makes it a valuable scaffold in medicinal chemistry.
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Modulation of Physicochemical Properties: The introduction of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom can provide a handle for further functionalization or contribute to binding interactions. The ethoxy group increases lipophilicity, which can improve membrane permeability and oral bioavailability of a drug candidate.[5]
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Key Intermediate: This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5] The aromatic ring can undergo further electrophilic substitution reactions, and the chloro- and fluoro-substituents can direct these reactions to specific positions.
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Scaffold for Bioactive Molecules: The 3-chloro-4-fluorophenoxy moiety is found in a number of bioactive compounds, and 3-Chloro-4-fluorophenetole provides a readily accessible starting material for the synthesis of analogs and derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As with any halogenated organic compound, 3-Chloro-4-fluorophenetole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor, 3-Chloro-4-fluorophenol, as a guide.[4][6][7]
Conclusion
3-Chloro-4-fluorophenetole represents a strategically important, yet under-characterized, building block for the pharmaceutical industry. Its synthesis from the readily available 3-Chloro-4-fluorophenol is straightforward and scalable. The unique combination of its substituents offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. This guide provides a solid foundation for researchers to confidently incorporate 3-Chloro-4-fluorophenetole into their synthetic programs and accelerate the discovery of new and improved therapeutics.
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